1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C12H12BrF3OS |
|---|---|
Molecular Weight |
341.19 g/mol |
IUPAC Name |
1-bromo-1-[5-ethyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12BrF3OS/c1-3-8-4-5-10(18-12(14,15)16)9(6-8)11(13)7(2)17/h4-6,11H,3H2,1-2H3 |
InChI Key |
PISAGBVMLIMAMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)SC(F)(F)F)C(C(=O)C)Br |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the compound can be dissected into three components:
- Propan-2-one core : Serves as the ketone backbone for bromination.
- 5-Ethyl-2-(trifluoromethylthio)phenyl group : Introduced via electrophilic aromatic substitution or cross-coupling.
- Bromine atom : Added through radical or electrophilic bromination.
This breakdown informs the selection of starting materials, such as pre-functionalized phenylpropan-2-one derivatives or simpler aryl halides.
Direct Bromination of Propan-2-One Precursors
The most widely adopted method involves α-bromination of 1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one. This approach leverages the reactivity of the carbonyl-adjacent carbon toward electrophilic brominating agents.
Reagents and Conditions
Bromine (Br₂) : Traditional bromination employs Br₂ in dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) at 0–25°C. The reaction proceeds via an electrophilic mechanism, where Br₂ generates a bromonium ion intermediate.
N-Bromosuccinimide (NBS) : NBS offers controlled bromination with reduced side reactions. A representative procedure from VulcanChem involves dissolving the propan-2-one precursor in anhydrous CH₂Cl₂, adding NBS (1.1 equiv) under nitrogen, and stirring for 4–6 hours.
| Parameter | Br₂ Method | NBS Method |
|---|---|---|
| Solvent | CH₂Cl₂/CCl₄ | CH₂Cl₂ |
| Temperature | 0–25°C | 0–25°C |
| Yield | 60–75% | 70–85% |
| Purity (GC-MS) | >90% | >95% |
Mechanistic Insights
The α-bromination mechanism involves:
- Electrophilic attack : Br⁺ forms a sigma complex with the enol tautomer of the ketone.
- Deprotonation : Base abstracts a proton, restoring aromaticity and yielding the brominated product.
Side reactions, such as dibromination or aryl ring bromination, are mitigated by controlling stoichiometry and temperature.
Electrophilic Aromatic Substitution Approaches
Introducing the –SCF₃ and –C₂H₅ groups to the phenyl ring prior to bromination ensures regioselectivity and functional group stability.
Trifluoromethylthiolation
The –SCF₃ group is installed via electrophilic substitution using reagents like trifluoromethylthiolation agents (e.g., AgSCF₃ or CuSCF₃). A study by ACS Publications demonstrates that difluoro enol silyl ethers react with trifluoromethylthiolating agents to yield –SCF₃-substituted intermediates.
Ethylation
Ethylation at the 5-position is achieved through Friedel-Crafts alkylation using ethyl chloride (C₂H₅Cl) and Lewis acids (e.g., AlCl₃). This step requires careful control to avoid over-alkylation.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Trifluoromethylthiolation | AgSCF₃, DMF, 80°C | 65–75% |
| Ethylation | C₂H₅Cl, AlCl₃, 0°C | 50–60% |
Cross-Coupling Methodologies
Transition-metal-catalyzed cross-coupling offers an alternative route for introducing substituents.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling between boronic esters and brominated intermediates enables precise ethyl group placement. However, the –SCF₃ group’s sensitivity to oxidative conditions limits this approach.
Buchwald-Hartwig Amination
While primarily for amine installation, this method has been adapted for sulfur-containing groups using palladium/Xantphos catalysts.
Alternative Bromination Techniques
Radical Bromination
Tribromoisocyanuric acid (TBNCA) under UV light induces radical bromination, suitable for substrates sensitive to electrophilic conditions. Yields reach 55–65%.
Microwave-Assisted Bromination
Microwave irradiation accelerates NBS-mediated bromination, reducing reaction times from hours to minutes (30–40% yield improvement).
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance bromination rates but may decompose –SCF₃. Nonpolar solvents (hexane) favor stability but slow kinetics.
| Solvent | Dielectric Constant | Bromination Rate | –SCF₃ Stability |
|---|---|---|---|
| CH₂Cl₂ | 8.93 | High | Moderate |
| DMF | 36.7 | Very High | Low |
| Hexane | 1.88 | Low | High |
Catalytic Additives
Lewis acids (FeBr₃) and phase-transfer catalysts (TBAB) improve yields by 10–15% in industrial-scale reactions.
Analytical Characterization
Post-synthesis analysis ensures product integrity:
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR | δ 2.55 (s, 3H, CH₃), δ 4.21 (q, 2H, CH₂) | |
| GC-MS | m/z 341.19 (M⁺) | |
| HPLC | Purity >98% (C18 column) |
Challenges and Limitations
- Sensitivity : The –SCF₃ group degrades under acidic or oxidative conditions, necessitating inert atmospheres.
- Regioselectivity : Competing bromination at the aryl ring requires directing group engineering.
- Scalability : Batch processes face heat transfer limitations, addressed via continuous flow systems.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the α-position undergoes nucleophilic substitution (S<sub>N</sub>1/S<sub>N</sub>2) with a variety of nucleophiles due to the electron-withdrawing effects of the ketone and SCF₃ group.
| Reaction Type | Nucleophile | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Thiol Substitution | NaSH | DMF, 80°C, 4 h | 1-Mercapto-1-(5-ethyl-2-(SCF₃)phenyl)propan-2-one | 72% | |
| Amine Substitution | NH₃/EtOH | Reflux, 12 h | 1-Amino-1-(5-ethyl-2-(SCF₃)phenyl)propan-2-one | 65% | |
| Alkoxy Substitution | NaOCH₃ | MeOH, 60°C, 6 h | 1-Methoxy-1-(5-ethyl-2-(SCF₃)phenyl)propan-2-one | 58% |
Mechanistic Notes :
-
The reaction proceeds via a carbocation intermediate (S<sub>N</sub>1 pathway) stabilized by resonance with the ketone group (Fig. 1a).
-
Steric hindrance from the SCF₃ group reduces reactivity at the ortho position, favoring para-substitution in subsequent aryl reactions.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
| Reaction Type | Partner | Catalyst/Ligand | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 12 h | 1-Phenyl-1-(5-ethyl-2-(SCF₃)phenyl)propan-2-one | 82% | |
| Stille Coupling | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | DMF, 100°C, 8 h | 1-Vinyl-1-(5-ethyl-2-(SCF₃)phenyl)propan-2-one | 68% |
Key Observations :
-
Electron-deficient aryl boronic acids enhance coupling efficiency due to improved oxidative addition.
-
The SCF₃ group remains intact under these conditions, confirming its stability.
Oxidation and Reduction
The ketone group undergoes redox transformations, while the SCF₃ group remains inert.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ketone Oxidation | KMnO₄, H₂SO₄, Δ | 1-Bromo-1-(5-ethyl-2-(SCF₃)phenyl)propanoic acid | 76% | |
| Ketone Reduction | NaBH₄, EtOH, 0°C | 1-Bromo-1-(5-ethyl-2-(SCF₃)phenyl)propan-2-ol | 89% |
Side Reactions :
-
Over-reduction of the ketone to a methylene group occurs with LiAlH₄, producing 1-bromo-1-(5-ethyl-2-(SCF₃)phenyl)propane (35% yield).
Thiazole Ring Formation
The compound serves as a precursor for heterocyclic synthesis. Reaction with thioureas or cyanamides yields thiazole derivatives:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiourea, P₂S₅ | THF, 30°C → 60°C, 24 h | 4-Ethyl-5-(SCF₃)-2-aminothiazole | 45% | |
| Cyanamide, NaOAc | DMF, 60°C, 18 h | 5-(SCF₃)-2-aminothiazole | 51% |
Mechanism :
-
Thiourea undergoes nucleophilic attack at the carbonyl carbon, followed by cyclization via loss of HBr (Fig. 1b) .
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, releasing HBr and forming a vinyl ketone byproduct.
-
Photoreactivity : UV irradiation (254 nm) induces homolytic cleavage of the C–Br bond, generating a radical intermediate.
Scientific Research Applications
1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The trifluoromethylthio group can enhance the compound’s lipophilicity and influence its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Propan-2-one Derivatives
Table 1: Key Structural and Electronic Differences
- Key Observations: Halogen Effects: Bromine at the α-position (target compound) enhances nucleophilic substitution reactivity compared to fluorine (), which increases electrophilicity but reduces leaving-group ability . The trifluoromethylthio group is both electron-withdrawing and hydrophobic, contrasting with the trifluoromethoxy group in , which is less lipophilic .
Spectroscopic and Physical Properties
- 1H NMR :
- Melting/Boiling Points :
- Data are scarce, but the trifluoromethylthio group (target) likely increases molecular weight and boiling point compared to analogs with smaller substituents (e.g., methyl in ).
Biological Activity
1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1806560-30-4, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a trifluoromethylthio group, which is known to enhance biological activity and lipophilicity, making it a candidate for various pharmacological applications.
The presence of bromine and trifluoromethyl groups in its structure is significant as these substituents can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one exhibit notable antimicrobial activities. For instance, derivatives containing bromine and trifluoromethyl groups have shown enhanced efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .
Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated in various cancer cell lines. Preliminary data suggest that it may possess selective cytotoxicity against certain types of cancer cells, including breast cancer cell lines. The presence of the trifluoromethylthio group is believed to play a crucial role in enhancing the compound's ability to induce apoptosis in these cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications in the chemical structure can significantly impact biological activity. For example, the introduction of different substituents on the phenyl ring can alter the compound's potency against specific biological targets. The trifluoromethylthio group is particularly noted for improving binding affinity and selectivity towards certain receptors .
Study on Anticancer Activity
A study conducted on similar compounds demonstrated that those with bromine and trifluoromethyl substituents exhibited synergistic effects when combined with established chemotherapeutic agents like doxorubicin. This combination therapy resulted in enhanced cytotoxicity in resistant cancer cell lines, suggesting a potential avenue for overcoming drug resistance in cancer treatment .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one | TBD | Induces apoptosis via mitochondrial pathway |
| Doxorubicin | 0.5 | DNA intercalation and topoisomerase inhibition |
| Combination Therapy | TBD | Synergistic effect enhancing apoptosis |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one, and how can reaction intermediates be optimized?
- Methodological Answer : The compound's synthesis likely involves halogenation of a propan-2-one precursor. For bromination, protocols analogous to α-diazo carbonyl fluorination (e.g., using HF·pyr in DCM ) can be adapted. Intermediate purification via flash column chromatography (SiO₂, gradient elution with hexane/ethyl acetate) is critical to isolate brominated products . Optimization of stoichiometry (e.g., 6 equiv. brominating agent) and temperature control (0–25°C) minimizes side reactions.
Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR (250–400 MHz) to confirm bromine-induced deshielding effects, particularly near the trifluoromethylthio group (δ ~7.5–7.7 ppm for aromatic protons) . High-resolution mass spectrometry (HRMS) and IR spectroscopy (C=O stretch ~1700 cm) further validate molecular weight and functional groups. Purity ≥98% can be confirmed via HPLC with UV detection at 254 nm .
Q. What crystallization conditions are suitable for obtaining single crystals of this compound for X-ray diffraction studies?
- Methodological Answer : Slow evaporation from a dichloromethane/hexane mixture (1:3 v/v) at 4°C promotes crystal growth. SHELXT (for structure solution) and SHELXL (for refinement) are recommended, leveraging their robustness in handling halogenated aromatics and twinned data . Data-to-parameter ratios >15:1 ensure reliable refinement .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., anomalous thermal parameters) be resolved during refinement?
- Methodological Answer : Use SHELXL’s TWIN and BASF commands to model twinning, common in halogenated compounds due to packing distortions . Anisotropic refinement of Br and S atoms improves accuracy. Validate using R-factor convergence (<5% difference between and ) and check for residual electron density peaks (<1 eÅ) .
Q. What computational methods are effective for predicting the reactivity of the trifluoromethylthio group in this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model electrophilic substitution pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack, particularly at the sulfur atom . Compare computed NMR chemical shifts with experimental data to validate models .
Q. How can competing side reactions (e.g., dehalogenation or sulfur oxidation) be minimized during synthetic scale-up?
- Methodological Answer : Use inert atmospheres (N₂/Ar) and anhydrous solvents to prevent hydrolysis. Add antioxidants (e.g., BHT at 0.1 wt%) to stabilize the trifluoromethylthio group. Monitor reaction progress via in situ Raman spectroscopy to detect intermediate thiolate species .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical and experimental NMR shifts for the carbonyl carbon?
- Methodological Answer : Re-optimize computational models using solvent-polarizable continuum methods (e.g., PCM for DCM). Discrepancies >2 ppm may indicate conformational flexibility; perform variable-temperature NMR to assess dynamic effects . Cross-reference with X-ray-derived bond lengths to verify computational geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
